3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 514801-09-3
VCID: VC21477961
InChI: InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
SMILES: CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C
Molecular Formula: C13H17N3
Molecular Weight: 215.29g/mol

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

CAS No.: 514801-09-3

Cat. No.: VC21477961

Molecular Formula: C13H17N3

Molecular Weight: 215.29g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine - 514801-09-3

Specification

CAS No. 514801-09-3
Molecular Formula C13H17N3
Molecular Weight 215.29g/mol
IUPAC Name 3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
Standard InChI Key RIOFETMIRODWFS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C
Canonical SMILES CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C

Introduction

Chemical Structure and Identification

Molecular Structure

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine features a pyrazole ring with methyl groups at positions 3 and 5, an amino group at position 4, and a 2-methylbenzyl group (ortho-methylbenzyl) attached to the N1 position of the pyrazole ring. This structure can be compared to its positional isomer 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, which differs only in the position of the methyl group on the benzyl moiety (para position instead of ortho) .

Molecular Identification

Based on comparative analysis with structurally similar compounds, the following table presents the predicted identification parameters for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine:

ParameterValue
Molecular FormulaC₁₃H₁₇N₃
Molecular WeightApproximately 215.29 g/mol
IUPAC Name3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine

Structural Representation

The compound contains three key structural elements:

  • A pyrazole heterocyclic core with nitrogen atoms at positions 1 and 2

  • Methyl substituents at positions 3 and 5 of the pyrazole ring

  • A primary amine group (-NH₂) at position 4

  • A 2-methylbenzyl (ortho-methylbenzyl) substituent at the N1 position

Physical and Chemical Properties

Physical Properties

The physical properties of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine can be inferred by comparison with the 4-methyl isomer and other similar pyrazole derivatives:

PropertyPredicted Value
Physical StateSolid at room temperature
ColorOff-white to pale yellow
SolubilityLikely soluble in organic solvents such as DMSO, methanol, and chloroform; limited water solubility
Melting PointExpected to be in the range of 100-150°C

Chemical Properties

The chemical reactivity of this compound is primarily determined by:

  • The basic amine group at position 4, which can participate in:

    • Acid-base reactions

    • Nucleophilic substitutions

    • Condensation reactions with aldehydes and ketones

  • The pyrazole ring system, which contributes to:

    • Aromatic character

    • Hydrogen bonding capability

    • π-π stacking interactions

  • The 2-methylbenzyl group, which introduces:

    • Additional steric considerations compared to the 4-methyl isomer

    • Potential for ortho-effect interactions

    • Increased lipophilicity

Synthesis and Preparation

Synthetic Routes

The synthesis of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine likely follows similar procedures to those used for related pyrazole derivatives. A plausible synthetic route would involve:

  • Formation of the pyrazole ring through condensation of hydrazine with an appropriate β-diketone

  • Introduction of the 2-methylbenzyl group through alkylation at the N1 position

  • Incorporation of the amino functionality at position 4 through nitration followed by reduction

Key Intermediates

The synthesis would likely involve these key intermediates:

  • 3,5-dimethyl-1H-pyrazole

  • 2-methylbenzyl halide (typically bromide or chloride)

  • 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-nitro compound as a precursor to the final amine

Structural Analogs and Comparative Analysis

Positional Isomers

The most directly comparable compound is 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, which differs only in the position of the methyl group on the benzyl moiety . This 4-methyl analog (para-substituted) has been characterized more extensively and is registered in chemical databases with CID 571135 in PubChem .

Related Compounds

Several structural relatives have been studied in the scientific literature, including:

  • (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino derivatives that share the core pyrazole structure but contain additional functional groups

  • N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl] derivatives with various substitutions at the amino position, suggesting the versatility of the core structure as a scaffold for further modification

Structural Comparison Table

CompoundStructural Difference from TargetNotable Features
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amineMethyl at para position of benzyl group vs. orthoBetter characterized; CID 571135
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl derivativesPhenyl instead of methylbenzyl; additional functional groupsForms Schiff bases; exhibits E configuration about C=N bonds

Spectroscopic Properties

Predicted Spectral Characteristics

The following spectral properties are expected for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine:

Spectroscopic MethodKey Features
¹H NMRSignals for methyl groups (3.5 and 5-position), 2-methylbenzyl methyl group, aromatic protons of benzyl group, methylene protons, and amine protons
¹³C NMRSignals corresponding to the pyrazole carbons, methyl carbons, methylene carbon, and aromatic carbons
IRCharacteristic N-H stretching bands (primary amine), C=N and C=C stretching from the pyrazole ring, aromatic C-H stretching
Mass SpectrometryMolecular ion peak at approximately m/z 215, with fragmentation patterns reflecting the loss of methyl groups and cleavage of the benzyl linkage

Research Gaps and Future Directions

Current Limitations

Research specifically on 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine appears limited, with more data available on its 4-methyl isomer and other structural analogs. Key gaps include:

  • Comprehensive physical data specific to this ortho-substituted compound

  • Detailed synthetic protocols optimized for this particular isomer

  • Comparative studies examining the effect of methyl position (ortho vs. para) on properties and activity

Future Research Opportunities

  • Systematic comparison of ortho, meta, and para methyl-substituted variants to establish structure-property relationships

  • Investigation of this compound as a scaffold for developing bioactive molecules

  • Exploration of metal complexation properties and potential applications in coordination chemistry

  • Computational studies to elucidate the electronic structure and reactivity patterns

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